4-(Piperazin-1-yl)benzene-1-sulfonic acid
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Overview
Description
4-(Piperazin-1-yl)benzene-1-sulfonic acid is a chemical compound with the molecular formula C10H14N2O3S and a molecular weight of 242.3 g/mol. This compound is known for its extensive use in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperazin-1-yl)benzene-1-sulfonic acid typically involves the reaction of piperazine with benzene-1-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction conditions and purification steps .
Chemical Reactions Analysis
Types of Reactions
4-(Piperazin-1-yl)benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sulfur trioxide and fuming sulfuric acid are employed for sulfonation reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
4-(Piperazin-1-yl)benzene-1-sulfonic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Piperazin-1-yl)benzene-1-sulfonic acid involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or experimental outcomes .
Comparison with Similar Compounds
Similar Compounds
HEPES (4-(2-Hydroxyethyl)piperazin-1-yl)ethanesulfonic acid: A buffering agent used in biological and biochemical research.
PIPES (1,4-Piperazinediethanesulfonic acid): Another buffering agent with similar applications in research.
Uniqueness
4-(Piperazin-1-yl)benzene-1-sulfonic acid is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in various scientific fields.
Properties
Molecular Formula |
C10H14N2O3S |
---|---|
Molecular Weight |
242.30 g/mol |
IUPAC Name |
4-piperazin-1-ylbenzenesulfonic acid |
InChI |
InChI=1S/C10H14N2O3S/c13-16(14,15)10-3-1-9(2-4-10)12-7-5-11-6-8-12/h1-4,11H,5-8H2,(H,13,14,15) |
InChI Key |
CHFVSYNUJBYNEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)S(=O)(=O)O |
Origin of Product |
United States |
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